molecular formula C27H33N5O4S B611678 VH-298

VH-298

货号: B611678
分子量: 523.6 g/mol
InChI 键: NDVQUNZCNAMROD-RZUBCFFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VH-298 (CAS 2097381-85-4) is a highly potent, non-peptidic small-molecule inhibitor of the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and hypoxia-inducible factor-alpha (HIF-α). It binds to VHL with a dissociation constant (Kd) of 80–90 nM, effectively blocking the recognition of hydroxylated HIF-α by VHL, thereby stabilizing HIF-α and activating hypoxia-responsive pathways . This mechanism has made this compound a critical tool in proteolysis-targeting chimera (PROTAC) technology, where it serves as a VHL-recruiting ligand to degrade target proteins .

准备方法

Synthetic Routes and Methodologies

General Methodology for Acylation-Based Synthesis

The primary synthetic route for VH-298 involves acylation reactions to construct its core structure. As described in a Journal of Medicinal Chemistry study, the synthesis begins with a deprotection step using trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v) to generate a reactive intermediate (compound 22 ) . Subsequent acylation with acetic anhydride derivatives in the presence of triethylamine yields the final product. Purification via flash column chromatography (10–70% acetone in heptane gradient) ensures high purity (≥98% by HPLC) .

Key Steps:

  • Deprotection: Intermediate 2 (100 mg, 0.19 mmol) is treated with TFA/DCM for 30 minutes at room temperature, followed by solvent evaporation to isolate the TFA salt of intermediate 22 .

  • Acylation: The deprotected intermediate is reacted with 1.5 equivalents of an acetic anhydride derivative in DCM, catalyzed by triethylamine (3 equivalents), for 2 hours at room temperature .

  • Purification: Flash chromatography isolates the product with >95% yield in optimized conditions .

Stereochemical Control and Epimer Synthesis

This compound’s cis epimer (cis-VH298) serves as a negative control due to its inability to bind VHL . Stereochemical control during synthesis is achieved through chiral starting materials and precise reaction conditions. The trans configuration of this compound is critical for binding to the VHL hydrophobic pocket, as confirmed by X-ray crystallography .

Structural Optimization and Group-Based Design

Rational Modifications for Enhanced Potency

This compound was derived from iterative optimization of a lead compound (VH032), with modifications targeting improved binding affinity and cellular uptake . Key structural features include:

  • Hydrophobic substituents at the C-terminal region to enhance VHL binding (K<sub>d</sub> = 80–90 nM) .

  • Polar groups to improve solubility and reduce off-target effects .

Table 1: Impact of Structural Modifications on this compound Properties

ModificationEffect on Binding AffinityCellular PermeabilityReference
Introduction of nitrile↑ Hydrophobicity
Acylation optimization↑ Stability

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Over 20 analogues were synthesized to establish SAR, with variations in the acyl group and aromatic substituents . For example, replacing the methyl group with bulkier substituents reduced cellular activity, underscoring the importance of steric compatibility with VHL’s binding site .

Analytical Characterization and Quality Control

Physical and Chemical Properties

This compound’s molecular formula (C<sub>27</sub>H<sub>33</sub>N<sub>5</sub>O<sub>4</sub>S) and mass (523.65 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) . Its stereochemistry was validated using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy .

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular weight523.65 g/mol
CAS number2097381-85-4
Solubility (DMSO)78.3 mg/mL (149.53 mM)
Purity (HPLC)≥98%

Scalability and Industrial Considerations

Large-Scale Synthesis Challenges

While lab-scale synthesis yields >95% purity, scaling up introduces challenges such as:

  • Byproduct formation during acylation, necessitating advanced purification techniques (e.g., preparative HPLC) .

  • Cost of chiral reagents , which impacts economic feasibility for industrial production .

化学反应分析

VH298 主要经历涉及其与 VHL 蛋白相互作用的反应。该化合物以其对 VHL 的高亲和力和特异性而闻名,导致 HIF-α 稳定。 VH298 的合成和反应中常用的试剂包括有机溶剂、催化剂和保护基团,以促进所需化学结构的形成 .

科学研究应用

Key Applications of VH-298

  • Cancer Research
    • Hypoxia Mimetic : this compound has been utilized as a hypoxia mimetic in cancer studies, promoting HIF-dependent responses that are crucial for tumor growth and survival in hypoxic environments. In vitro experiments have demonstrated that this compound significantly increases HIF-1α and HIF-2α levels in cancer cell lines, leading to enhanced expression of glycolytic enzymes and other HIF-target genes .
    • Tumor Microenvironment Studies : The compound has been used to study the tumor microenvironment's response to low oxygen levels, providing insights into how tumors adapt to hypoxia and the potential therapeutic targets for intervention .
  • Wound Healing
    • Enhanced Healing : In preclinical models, this compound has shown promise in improving wound healing processes. Studies indicate that treatment with this compound activates HIF-1 signaling pathways, leading to increased vascularization and improved healing patterns in wound models . This suggests potential applications in regenerative medicine.
  • Pexophagy Activation
    • Cellular Homeostasis : Recent findings suggest that this compound promotes pexophagy (the selective degradation of peroxisomes) through modulation of VHL-mediated HIF-α transcriptional activity. This application highlights this compound's role in maintaining cellular homeostasis and its potential use in metabolic disorders .
  • In Vivo Applications
    • Animal Studies : this compound has been tested in mouse models, demonstrating its efficacy in triggering hypoxic responses similar to those observed under natural hypoxia conditions. This underscores its potential for therapeutic applications in conditions characterized by inadequate oxygen supply .

Data Tables

Application AreaKey FindingsReferences
Cancer ResearchIncreases HIF-1α/2α levels; enhances glycolytic gene expression ,
Wound HealingImproves healing rates; activates vascularization
Pexophagy ActivationModulates HIF-α activity; promotes selective degradation ,
In Vivo ApplicationsTriggers hypoxic response in mouse models

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study involving various cancer cell lines treated with this compound showed a significant increase in HIF-target gene expression compared to control groups. The results indicated that this compound effectively mimicked hypoxic conditions, promoting cellular adaptations typical of tumor environments.
  • Wound Healing Model :
    • In a murine model of skin wounds, this compound treatment resulted in enhanced angiogenesis and accelerated closure rates compared to untreated controls. Histological analysis revealed increased capillary density and collagen deposition, suggesting improved healing dynamics attributed to HIF activation.
  • Pexophagy Research :
    • Investigations into the role of this compound in pexophagy revealed that its administration led to increased transcriptional activity of genes involved in peroxisome degradation pathways. This finding points towards potential therapeutic avenues for metabolic diseases linked with dysfunctional pexophagy.

作用机制

VH298 通过抑制 VHL 和 HIF-α 之间的相互作用发挥其作用。这种抑制阻止 HIF-α 的泛素化和随后的降解,导致其在细胞中的稳定和积累。 稳定的 HIF-α 然后激活缺氧反应基因的转录,这些基因参与各种细胞过程,例如血管生成、代谢和细胞存活 .

相似化合物的比较

Key Properties :

  • Molecular Formula : C₂₇H₃₃N₅O₄S
  • Molecular Weight : 523.65 g/mol
  • Solubility : 78.3 mg/mL in DMSO (149.53 mM)
  • Toxicity Profile: Non-toxic up to 500 μM in multiple cell lines (HeLa, U2OS, HUVECs) .

Functional Outcomes :

  • Induces dose-dependent HIF-1α accumulation (1–250 μM in HeLa cells) .
  • Activates HIF target genes (e.g., EPO mRNA in RCC4-HA-VHL cells) .
  • Accelerates wound healing in diabetic rats (30 μM via local injection) .

Mechanism of Action

Compound Target Mechanism Kd/IC₅₀
VH-298 VHL:HIF-α interaction Directly blocks VHL-HIF-α binding, stabilizing HIF-α 80–90 nM
Lenalidomide CRBN E3 ligase Binds cereblon (CRBN), recruiting IKZF1/3 for degradation EC₅₀ >10 μM
DMOG Prolyl hydroxylase (PHD) Inhibits α-KG-dependent hydroxylation of HIF-α, preventing VHL recognition ~50 μM
MLN-4924 NEDD8-activating enzyme Inhibits cullin neddylation, disabling CRL2-VHL ligase activity IC₅₀ = 1–5 nM

Key Insights :

  • This compound acts downstream of DMOG , bypassing hydroxylation to directly stabilize HIF-α.
  • Unlike MLN-4924 (a pan-cullin inhibitor), this compound selectively targets VHL without disrupting other cullin-RING ligases .
  • Lenalidomide engages CRBN, a different E3 ligase, and is ineffective in VHL-dependent systems .

Efficacy in Hypoxia Induction

Compound HIF-1α Stabilization (Normoxia) HIF-Dependent Gene Activation PROTAC Compatibility
This compound Yes (10 μM) EPO, VEGFA VHL-based PROTACs
DMOG Yes (weaker than hypoxia) Macropinocytosis No
Lenalidomide No N/A CRBN-based PROTACs

Key Insights :

  • This compound and DMOG both induce HIF-1α under normoxia, but this compound achieves higher specificity and potency .

Toxicity and Off-Target Effects

Compound Maximum Tolerated Dose Off-Target Activity
This compound 500 μM Negligible (tested against 100+ kinases/GPCRs)
MLN-4924 250 nM Increases BRD4 levels (~30%) via endogenous pathways
TAK-243 750 nM Severe off-target effects after 8 h

Key Insights :

  • This compound has a superior safety profile compared to broad-spectrum inhibitors like MLN-4924 and TAK-243 , which disrupt global ubiquitination .

Key Insights :

  • This compound ’s localized delivery in hydrogels (e.g., GelMA) enhances bioavailability and reduces systemic toxicity .
  • DMOG ’s effects are context-dependent, requiring hypoxia-primed cells for maximal activity .

Tables and Figures :

  • Table 1 : Comparative mechanisms and efficacy of this compound and analogs.
  • Figure 1 : Structural comparison of this compound with VH032 (a related VHL ligand) and Lenalidomide.
  • Figure 2 : Dose-response curves for HIF-1α stabilization by this compound vs. DMOG .

生物活性

VH-298 is a potent small-molecule inhibitor specifically targeting the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and wound healing.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α. Under normal conditions, VHL targets HIF-α for degradation in the presence of oxygen. However, this compound disrupts this interaction, leading to the stabilization of HIF-α proteins, which subsequently triggers a hypoxic response even in normoxic conditions. This mechanism is distinct from other HIF stabilizers that primarily act upstream by inhibiting prolyl hydroxylases (PHDs) that modify HIF-α .

Key Characteristics

  • Affinity : this compound exhibits high affinity for VHL with a dissociation constant (KdK_d) of approximately 80-90 nM .
  • Cell Permeability : The compound is cell-permeable, allowing it to exert its effects in various cellular environments .
  • Selectivity : It selectively targets VHL as its major cellular target, minimizing off-target effects .

Upregulation of HIF Target Genes

Upon treatment with this compound, there is a significant increase in the levels of hydroxylated HIF-α and subsequent upregulation of HIF target genes at both mRNA and protein levels. This effect has been demonstrated across different cell lines and conditions .

Case Studies

  • Wound Healing in Diabetic Models
    • Study Design : A rat model mimicking diabetes mellitus was used to assess the efficacy of this compound on wound healing.
    • Findings : this compound treatment enhanced fibroblast functions and promoted angiogenesis. Specifically, it increased cell proliferation and the expression of key genes such as collagen type I alpha 1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner .
    • : The compound significantly improved wound healing patterns and vascularization, indicating its potential for therapeutic use in diabetic wounds.
  • In Vitro Studies
    • Assays Conducted : Cell viability was assessed using the CCK-8 assay, which revealed that concentrations of 30 µM and 100 µM of this compound promoted cell proliferation, while lower (10 µM) and higher (200 µM) concentrations did not show significant effects .
    • Mechanistic Insights : Co-immunoprecipitation experiments confirmed that this compound effectively disrupted the binding between HIF-1α and VHL, validating its role as a VHL inhibitor .

Data Summary

FeatureDetails
Compound Name This compound
Target VHL (E3 ubiquitin ligase)
K_d 80-90 nM
Effects on HIF Stabilizes HIF-α; upregulates target genes
Applications Cancer therapy; wound healing

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which VH-298 stabilizes HIF-α, and how can this mechanism be experimentally validated?

this compound inhibits the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and hypoxia-inducible factor-alpha (HIF-α), preventing proteasomal degradation of HIF-α and inducing a hypoxic response under normoxic conditions . To validate this mechanism:

  • Perform co-immunoprecipitation (Co-IP) assays to demonstrate disrupted VHL-HIF-α binding.
  • Quantify HIF-α accumulation via Western blotting in cells treated with this compound (e.g., 10 µM for 6–24 hours).
  • Use luciferase reporters under hypoxia-response element (HRE) promoters to confirm transcriptional activation of HIF targets (e.g., VEGF, EPO) .

Q. What are the standard protocols for assessing this compound’s binding affinity (Kd) and specificity in vitro?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are preferred for measuring the Kd (80–90 nM for VHL:HIF-α interaction) . Key steps:

  • Purify recombinant VHL protein and HIF-α-derived peptides.
  • Perform competitive binding assays with unlabeled HIF-α peptides to confirm specificity.
  • Validate cellular activity using dose-response curves (e.g., EC50 in hypoxia-mimicking assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines or experimental models?

Discrepancies may arise from variations in VHL expression levels, oxygen tension, or off-target effects. Methodological approaches include:

  • Cell line profiling : Compare VHL protein levels (via Western blot) and baseline HIF-α degradation rates.
  • Hypoxia-mimicking controls : Use DMOG (a PHD inhibitor) or CoCl₂ to distinguish this compound-specific effects from general hypoxia responses .
  • Genetic validation : CRISPR/Cas9-mediated VHL knockout in resistant cell lines to test if this compound’s effects are restored .

Q. What experimental design considerations are critical when combining this compound with other hypoxia-inducing agents (e.g., DMOG) or PROTAC systems?

  • Dose optimization : Perform checkerboard assays to identify synergistic or antagonistic interactions. For example, DMOG (1 mM) and this compound (10 µM) show additive HIF-1α stabilization in liver cancer cells .
  • Temporal sequencing : Pre-treat cells with this compound to block HIF-α degradation before introducing PROTACs targeting HIF-dependent pathways.
  • Off-target monitoring : Include controls with inactive VHL mutants or scrambled PROTACs to confirm mechanism-specific effects .

Q. How should researchers address variability in phenotypic outcomes (e.g., macrophage-like transformation in VSMCs) induced by this compound?

Variability in phenotypic switching (e.g., MOVAS cells adopting macrophage-like traits) can be mitigated by:

  • Time-course experiments : Track gene expression changes (e.g., KLF4, F4/80) at multiple timepoints (24–72 hours post-treatment) .
  • Single-cell RNA sequencing : Identify subpopulations with divergent responses to this compound.
  • Pathway inhibition : Use small-molecule inhibitors (e.g., KLF4 suppressors) to isolate HIF-α-dependent vs. independent pathways .

Q. Methodological Best Practices

Q. What statistical and reporting standards should be followed when publishing this compound-related preclinical data?

  • Adhere to NIH guidelines for experimental rigor: Report sample sizes, randomization, and blinding in animal/cell studies .
  • Provide raw data for dose-response curves (e.g., cell viability assays in DCs MZ1 cells, as shown in linear regression models) .
  • Include negative controls (e.g., DMSO-treated cells) and validate findings across ≥3 biological replicates .

Q. How can researchers ensure reproducibility when using this compound in PROTAC development?

  • Batch consistency : Source this compound from vendors with ≥95% purity (HPLC-validated) and lot-specific QC data .
  • PROTAC linker optimization : Test varying linker lengths/spacers to balance ternary complex formation and cell permeability.
  • Degradation validation : Use cycloheximide chase assays to confirm HIF-α stabilization and downstream target degradation .

Q. Data Presentation and Compliance

  • Supplementary Materials : Archive protocols for Co-IP, SPR, and RNA-seq in standardized formats (e.g., BRENDA, GEO) .
  • Ethical Compliance : For in vivo studies, include IACUC approval details and ARRIVE checklist adherence .

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVQUNZCNAMROD-RZUBCFFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VH-298
Reactant of Route 2
Reactant of Route 2
VH-298
Reactant of Route 3
Reactant of Route 3
VH-298
Reactant of Route 4
VH-298
Reactant of Route 5
VH-298
Reactant of Route 6
Reactant of Route 6
VH-298

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。